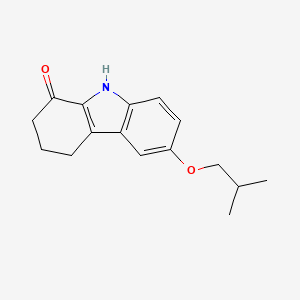

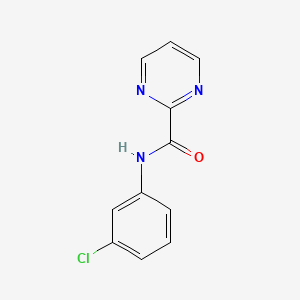

6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a derivative of "2,3,4,9-tetrahydro-1H-carbazol-4-one" . The parent compound, “2,3,4,9-tetrahydro-1H-carbazol-4-one”, is a solid substance with a melting point of 224 - 226°C . It has a molecular weight of 185.23 and its IUPAC name is 1,2,3,9-tetrahydro-4H-carbazol-4-one .

Synthesis Analysis

The synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” involves the direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .Molecular Structure Analysis

The molecular structure of “2,3,4,9-tetrahydro-1H-carbazol-4-one” is represented by the InChI code: 1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 .Chemical Reactions Analysis

The chemical reactions involving “2,3,4,9-tetrahydro-1H-carbazoles” can lead to the formation of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones” depending on the nature of the selected oxidant . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of "3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione" . Alternatively, oxidation at position 1 produced "2,3,4,9-tetrahydro-1H-carbazol-1-one" .Physical And Chemical Properties Analysis

The parent compound, “2,3,4,9-tetrahydro-1H-carbazol-4-one”, is a solid substance with a melting point of 224 - 226°C . It has a molecular weight of 185.23 .Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysics

6-isobutoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and its derivatives are utilized in the synthesis of heteroannulated carbazoles, demonstrating significant potential in the development of organic electronic materials due to their photophysical properties. The reaction of tetrahydro-1H-carbazol-1-ones with various reagents yields compounds that are essential for preparing isoxazolo- and pyrazolo-fused carbazoles. These compounds are of interest for their unique optical and electronic characteristics, which are crucial for applications in organic electronics and photonics (Martin & Prasad, 2007).

Solvent Sensitivity and Photophysical Characterization

Fluorophores derived from this compound exhibit solvent polarity sensitivity, as demonstrated in studies involving comprehensive photophysical characterization. These findings are significant for developing sensitive fluorescent probes in chemical sensing and molecular imaging. The emission properties of such compounds are extensively studied, providing valuable insights into their behavior in different environments, which is beneficial for designing advanced materials for optical applications (Ghosh et al., 2013).

Antimicrobial Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The development of isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles and their subsequent testing against various bacterial and fungal strains highlight their potential as novel antimicrobial agents. This application is crucial in the ongoing search for new therapeutic compounds to combat resistant microbial strains (Surendiran, Balasubramanian, & Sivaraj, 2008).

Corrosion Inhibition

Carbazole derivatives, including this compound, are investigated for their potential as corrosion inhibitors. Their effectiveness in protecting metals against corrosion in various environments underscores the importance of such compounds in industrial applications, particularly in enhancing the longevity and durability of metal components in aggressive conditions (Nwankwo, Olasunkanmi, & Ebenso, 2017).

Safety and Hazards

The safety information for “2,3,4,9-tetrahydro-1H-carbazol-4-one” includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

6-(2-methylpropoxy)-2,3,4,9-tetrahydrocarbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-10(2)9-19-11-6-7-14-13(8-11)12-4-3-5-15(18)16(12)17-14/h6-8,10,17H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECYQAMBHBDMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5564742.png)

![2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564749.png)

![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)

![6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)

![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5564793.png)

![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)

![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564817.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)